
3,4-Dimethoxybenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxybenzene-1-sulfonic acid: is an organic compound with the molecular formula C8H10O5S. It is a derivative of benzene, featuring two methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms of the benzene ring, and a sulfonic acid group (-SO3H) attached to the 1st carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybenzene-1-sulfonic acid typically involves the sulfonation of 3,4-dimethoxytoluene. The reaction is carried out using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents. The reaction conditions usually include a controlled temperature range to ensure the selective introduction of the sulfonic acid group without affecting the methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 3,4-Dimethoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the methoxy groups are electron-donating, which can activate the ring towards EAS reactions at specific positions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the sulfonic acid group can yield sulfonates or sulfides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
EAS Reactions: Products include brominated or nitrated derivatives of this compound.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Sulfonates and sulfides.
科学的研究の応用
Chemistry: 3,4-Dimethoxybenzene-1-sulfonic acid is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving sulfonic acid groups. It also serves as a model compound for understanding the behavior of sulfonated aromatic compounds in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of sulfonamide-based drugs. Its derivatives are explored for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and ion-exchange resins. It is also employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dimethoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The methoxy groups can participate in hydrophobic interactions and electron-donating effects, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
4-Methoxybenzenesulfonic acid: Similar structure but with only one methoxy group.
3,5-Dimethoxybenzenesulfonic acid: Similar structure but with methoxy groups at different positions.
Benzene-1-sulfonic acid: Lacks methoxy groups, making it less reactive in certain reactions.
Uniqueness: 3,4-Dimethoxybenzene-1-sulfonic acid is unique due to the presence of two methoxy groups, which enhance its solubility and reactivity compared to other sulfonic acids. The specific positioning of these groups also influences its chemical behavior and applications in various fields.
特性
IUPAC Name |
3,4-dimethoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUGFHFJKMJXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
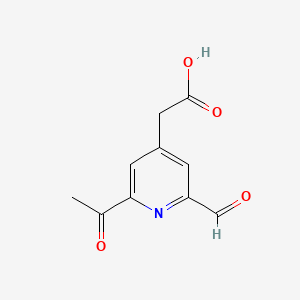
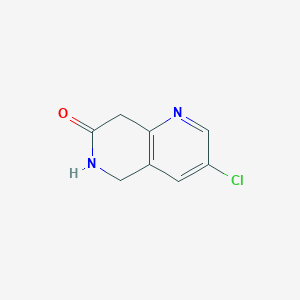



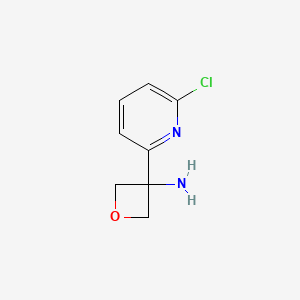
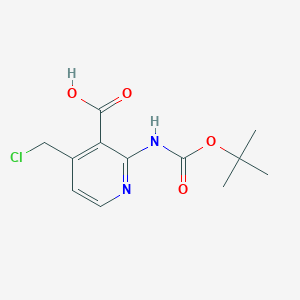

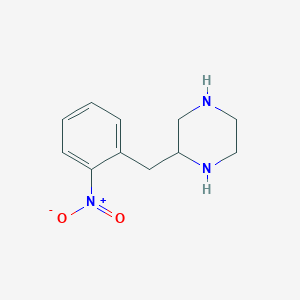


![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)

![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)
